molecular formula C10H16O2 B14419231 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- CAS No. 83650-09-3

2(3H)-Furanone, dihydro-3-methylene-5-pentyl-

Cat. No.: B14419231
CAS No.: 83650-09-3
M. Wt: 168.23 g/mol
InChI Key: QBBQLCAVRUMYJL-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group at the 3-position and a pentyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a precursor containing a furan ring, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo cyclization to form the desired compound. The reaction is typically monitored and controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-3-methylene-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furanone ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2(3H)-Furanone, dihydro-3-methylene-5-pentyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-3-methylene-5-hexyl-
  • 2(3H)-Furanone, dihydro-3-methylene-5-butyl-
  • 2(3H)-Furanone, dihydro-3-methylene-5-propyl-

Uniqueness

2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentyl group at the 5-position and the methylene group at the 3-position differentiates it from other similar compounds, leading to unique reactivity and applications.

Properties

CAS No.

83650-09-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylidene-5-pentyloxolan-2-one

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-9-7-8(2)10(11)12-9/h9H,2-7H2,1H3

InChI Key

QBBQLCAVRUMYJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=C)C(=O)O1

Origin of Product

United States

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